4-amino-1-(2-fluoroethyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
4-amino-2-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FN5O2/c14-2-5-19-12(11(15)10-17-19)13(20)16-3-1-4-18-6-8-21-9-7-18/h10H,1-9,15H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTHNWHJKNYWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(C=NN2CCF)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-amino-1-(2-fluoroethyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the fluoroethyl group and the morpholine moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-amino-1-(2-fluoroethyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-amino-1-(2-fluoroethyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Researchers investigate its potential therapeutic effects and mechanisms of action.
Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-1-(2-fluoroethyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in Pyrazole-Carboxamide Family
The following table compares key structural and physicochemical properties of the target compound with related derivatives:
Key Observations :
- Fluorinated vs. Non-Fluorinated Chains: The 2-fluoroethyl group in the target compound may reduce oxidative metabolism compared to ethyl or methyl groups, as seen in and . Fluorine’s electron-withdrawing effects can stabilize adjacent bonds against enzymatic degradation.
- Morpholine vs. Heterocyclic Substituents : The morpholinylpropyl chain in the target compound likely enhances water solubility compared to the 3-methylpyrazolylpropyl group in , which introduces additional hydrophobicity. Morpholine’s oxygen atom can participate in hydrogen bonding, improving bioavailability .
Pharmacological and Biochemical Insights
While direct activity data for the target compound are unavailable in the provided evidence, inferences can be drawn from structurally related molecules:
- Enzyme Inhibition : Pyrazole-carboxamides in and are associated with phosphodiesterase (PDE) or kinase inhibition. The morpholine group in the target compound may mimic similar binding motifs found in PDE inhibitors, where oxygen-rich moieties interact with catalytic domains .
- Selectivity : The 3-(morpholin-4-yl)propyl chain may confer selectivity for specific isoforms of target enzymes, as seen in morpholine-containing kinase inhibitors .
Biological Activity
The compound 4-amino-1-(2-fluoroethyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Structural Features:
- Pyrazole Core: The pyrazole ring is known for its diverse biological activities.
- Morpholine Substituent: This moiety is often associated with enhanced solubility and bioavailability.
- Fluoroethyl Group: The presence of fluorine typically increases metabolic stability and lipophilicity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain kinases involved in cell proliferation and survival pathways, making it a candidate for cancer treatment .
- Modulation of Receptor Activity: It may interact with various receptors, influencing signaling pathways related to inflammation and cellular growth .
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound:
- Cell Proliferation Inhibition: In vitro studies reveal that the compound significantly inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .
- Apoptosis Induction: The compound has been reported to induce apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties:
- COX Inhibition: It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition suggests potential use in treating inflammatory diseases .
- Reduction of Cytokine Production: Studies indicate that it may reduce the production of pro-inflammatory cytokines in macrophages, further supporting its anti-inflammatory profile .
Antimicrobial Activity
Preliminary investigations suggest that the compound may possess antimicrobial properties:
- Bacterial Inhibition: It has demonstrated activity against specific bacterial strains, indicating potential as an antibiotic agent .
Case Studies and Research Findings
- In Vitro Studies:
- In Vivo Studies:
- Mechanistic Insights:
Q & A
Q. What are the key structural features of this compound that influence its chemical reactivity and biological activity?
The compound’s pyrazole core, 2-fluoroethyl substituent, and morpholinylpropyl carboxamide side chain are critical. The fluorine atom in the 2-fluoroethyl group enhances metabolic stability and lipophilicity, while the morpholine moiety improves solubility and facilitates hydrogen bonding with biological targets. Electronic effects from fluorine also modulate the pyrazole ring’s reactivity in nucleophilic substitutions .
Q. What synthetic methodologies are commonly employed to prepare this compound?
Synthesis typically involves multi-step procedures:
Core formation : Condensation of pyrazole precursors under microwave-assisted conditions to enhance regioselectivity.
Functionalization : Introduction of the 2-fluoroethyl group via nucleophilic substitution (e.g., using 2-fluoroethyl tosylate).
Side-chain attachment : Coupling the morpholinylpropyl amine using carbodiimide-based reagents (e.g., EDC/HOBt).
Reaction progress is monitored via TLC and NMR, with purification by column chromatography .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : Confirms regiochemistry of the pyrazole ring and substituent positions (e.g., -NMR for fluorine environment).
- HPLC-MS : Validates purity (>95%) and molecular weight.
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and target interaction of this compound?
Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error in synthesis. Molecular docking simulations (using software like AutoDock Vina) model interactions with biological targets (e.g., kinases or GPCRs), guiding structural modifications to improve binding affinity. Reaction path searches combined with experimental feedback loops accelerate optimization .
Q. What strategies are used to investigate the compound’s mechanism of action in biological systems?
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics with target proteins.
- Cellular assays : Dose-response studies (e.g., IC determination in cancer cell lines) paired with siRNA knockdowns validate target specificity.
- Metabolic tracking : Radiolabeling (e.g., for PET imaging) traces biodistribution and metabolite formation .
Q. How should researchers address contradictory bioactivity data across experimental models?
- Orthogonal validation : Use multiple assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity.
- Structural analogs : Compare activity trends in derivatives to identify substituent-specific effects.
- Data normalization : Account for variations in cell permeability or assay conditions (e.g., serum protein binding) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral intermediates : Use asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed couplings) to control stereochemistry.
- Process optimization : Replace batch reactions with flow chemistry for better temperature and mixing control.
- Analytical rigor : Employ chiral HPLC or capillary electrophoresis to monitor enantiomeric excess (ee) at each step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
